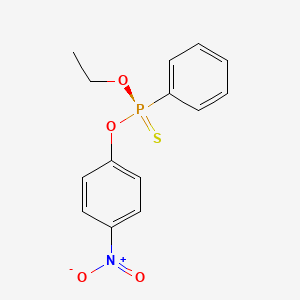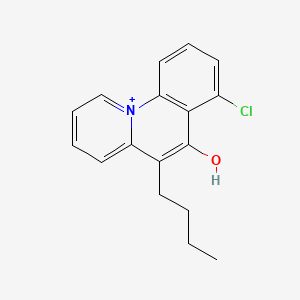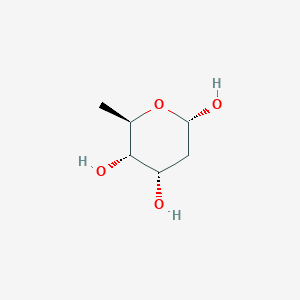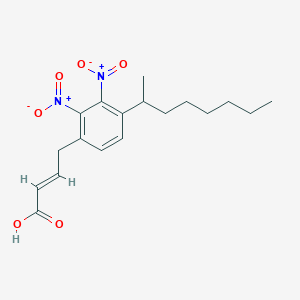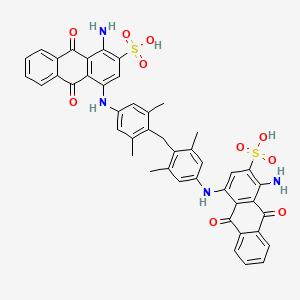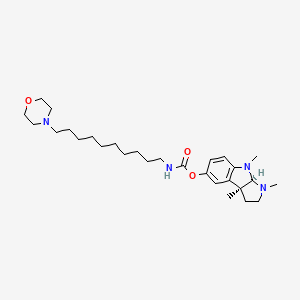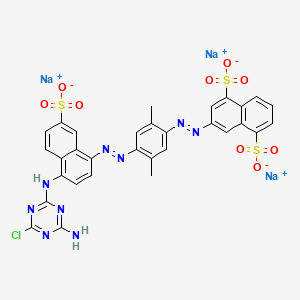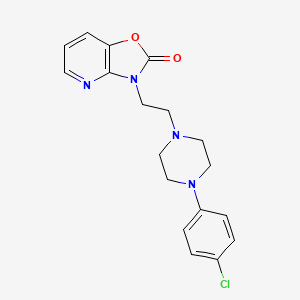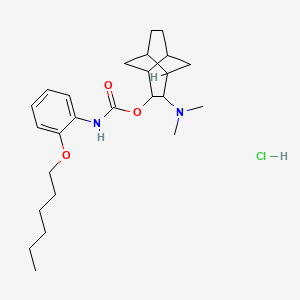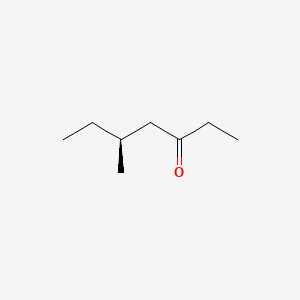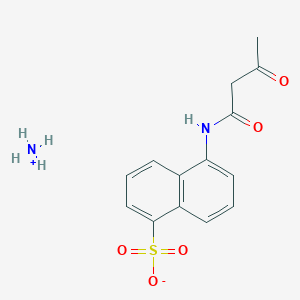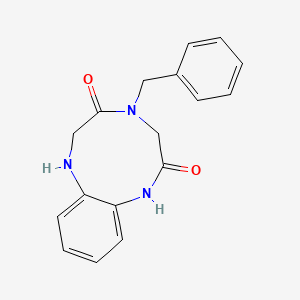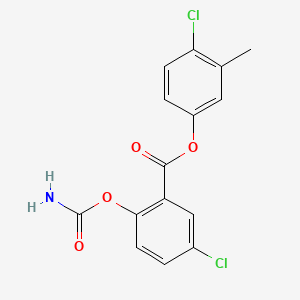
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a benzoic acid moiety esterified with a 4-chloro-3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid with 4-chloro-3-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid and 4-chloro-3-methylphenol.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the aminocarbonyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chlorophenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-methylphenyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This structural feature enhances its reactivity and potential applications compared to similar compounds. The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
88599-69-3 |
|---|---|
Molekularformel |
C15H11Cl2NO4 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-8-6-10(3-4-12(8)17)21-14(19)11-7-9(16)2-5-13(11)22-15(18)20/h2-7H,1H3,(H2,18,20) |
InChI-Schlüssel |
XQCKHALKVIBURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


